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Compound of Interest

Compound Name: Hpk1-IN-28

cat. No.: B12418172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hematopoietic progenitor
kinase 1 (HPK1) inhibitor, Hpk1-IN-28. This document details its fundamental properties, its
role within the T-cell receptor (TCR) signaling pathway, and standardized experimental
protocols for its characterization.

Core Properties of Hpk1-IN-28

Hpk1-IN-28 is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell
activation.[1][2][3][4]1[51[6][71[8][9][10][11][12][13][14][15] The fundamental physicochemical
properties of Hpk1-IN-28 are summarized below.

Property Value

CAS Number 2699603-89-7
Molecular Weight 513.47 g/mol
Molecular Formula C25H22F3N504

The HPK1 Signaling Pathway in T-Cell Regulation

Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells.[3][5][8][9][12][13][14][15] It functions as a critical negative regulator of T-
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cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine
production.[3][5][8][9][10][12][13][14][15]

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of HPK1.
Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-
containing leukocyte protein of 76 kDa) at the Serine 376 residue.[3][6][7][8][10][12][15] This
phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding to SLP-
76, leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination
and degradation of SLP-76.[10] The disruption of this signaling complex ultimately dampens
the downstream signaling pathways, including the activation of NF-kB and AP-1, which are
essential for T-cell effector functions.[3][8][9] By inhibiting HPK1, compounds like Hpk1-IN-28
can prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing
the anti-tumor immune response.[3][4][10]
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The following are generalized protocols for the biochemical and cellular characterization of
HPKZ1 inhibitors. These can be adapted for the specific analysis of Hpk1-IN-28.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced in
the phosphorylation reaction.

Materials:

e Recombinant human HPK1 enzyme

e Myelin Basic Protein (MBP) substrate

e ATP

o Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA)
» Hpk1-IN-28 (or other test inhibitors)

o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white assay plates

Procedure:

o Prepare serial dilutions of Hpk1-IN-28 in the appropriate solvent (e.g., DMSO) and then
dilute in Kinase Assay Buffer.

e Add 2.5 pL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.

e Add 5 pL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay
Buffer to each well.

« Initiate the kinase reaction by adding 2.5 pL of ATP solution in Kinase Assay Buffer. The final
ATP concentration should be at or near the Km for HPK1.

e Incubate the plate at 30°C for 1 hour.
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» Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™
Kinase Assay manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused
ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

e Measure luminescence using a plate reader.

o Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for SLP-76 Phosphorylation in Jurkat
Cells

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct
downstream target, SLP-76, in a cellular context.

Materials:

Jurkat E6-1 cells

e RPMI-1640 medium supplemented with 10% FBS

e Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

o Hpk1-IN-28 (or other test inhibitors)

o Phosphate-buffered saline (PBS)

o Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
e Anti-pSLP-76 (Ser376) antibody, conjugated to a fluorophore

e Flow cytometer

Procedure:

e Culture Jurkat cells to a density of approximately 1 x 106 cells/mL.
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Pre-incubate the cells with various concentrations of Hpk1-IN-28 or vehicle control for 1-2
hours at 37°C.

Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-
30 minutes at 37°C.

Stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

Fix and permeabilize the cells according to the manufacturer's protocol for the chosen
buffers.

Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.
Wash the cells and resuspend in PBS.
Analyze the median fluorescence intensity (MFI) of pSLP-76 staining using a flow cytometer.

Determine the IC50 value for the inhibition of SLP-76 phosphorylation.
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Generalized Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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